Cas no 849937-91-3 (4,6-difluoropyridine-3-carboxylic acid)

4,6-difluoropyridine-3-carboxylic acid structure
849937-91-3 structure
4,6-difluoropyridine-3-carboxylic acid
849937-91-3
C6H3F2NO2
159.090328454971
MFCD09031031
716784
12175126

4,6-difluoropyridine-3-carboxylic acid Properties

Names and Identifiers

    • 4,6-Difluoronicotinic acid
    • 3-Pyridinecarboxylicacid, 4,6-difluoro-
    • 4,6-difluoropyridine-3-carboxylic acid
    • 4,6-Difluoro-nicotinic acid
    • 3-PYRIDINECARBOXYLIC ACID, 4,6-DIFLUORO-
    • FCH864125
    • 3121AC
    • AB49331
    • AX8035105
    • 4,6-Difluoro-3-pyridinecarboxylic acid (ACI)
    • 2,4-Difluoropyridine-5-carboxylic acid
    • +Expand
    • MFCD09031031
    • CWAIXXHIRUVOMA-UHFFFAOYSA-N
    • 1S/C6H3F2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)
    • O=C(C1C(F)=CC(F)=NC=1)O

Computed Properties

  • 159.01300
  • 1
  • 5
  • 1
  • 11
  • 165
  • 50.2

Experimental Properties

  • 1.05800
  • 50.19000

4,6-difluoropyridine-3-carboxylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0038V5-1g
4,6-Difluoronicotinic Acid
849937-91-3 97%
1g
$244.00 2024-04-21
A2B Chem LLC
AB50657-1g
4,6-Difluoronicotinic acid
849937-91-3 97%
1g
$222.00 2024-04-19
Aaron
AR00393H-100mg
4,6-Difluoronicotinic Acid
849937-91-3 97%
100mg
$67.00
abcr
AB443178-250mg
4,6-Difluoronicotinic acid; .
849937-91-3
250mg
€189.00
Alichem
A029006968-100mg
4,6-Difluoronicotinic acid
849937-91-3 95%
100mg
$191.91 2023-08-31
Chemenu
CM177174-1g
4,6-difluoronicotinic acid
849937-91-3 97%
1g
$532 2021-08-05
Crysdot LLC
CD11046535-250mg
4,6-Difluoronicotinic acid
849937-91-3 97%
250mg
$226
Enamine
EN300-113048-0.05g
4,6-difluoropyridine-3-carboxylic acid
849937-91-3 95%
0.05g
$62.0 2023-10-26
eNovation Chemicals LLC
D917208-1g
4,6-Difluoronicotinic Acid
849937-91-3 95%
1g
$790 2022-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSK042-100mg
4,6-difluoropyridine-3-carboxylic acid
849937-91-3 97%
100mg
¥311.0

4,6-difluoropyridine-3-carboxylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
1.2 Solvents: Water
2.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 -
2.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
2.2 Solvents: Water
3.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.2 -
3.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
2.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
3.2 Solvents: Water
4.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.2 -
4.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
2.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
3.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
3.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
4.2 Solvents: Water
5.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1 h, 0 °C
5.2 -
5.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
3.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
4.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
4.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
4.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
5.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
5.2 Solvents: Water
6.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1 h, 0 °C
6.2 -
6.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
1.2 45 min, -75 °C
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
4.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
5.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
5.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
5.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
6.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
6.2 Solvents: Water
7.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1 h, 0 °C
7.2 -
7.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

4,6-difluoropyridine-3-carboxylic acid Raw materials

4,6-difluoropyridine-3-carboxylic acid Preparation Products

4,6-difluoropyridine-3-carboxylic acid Related Literature

849937-91-3 (4,6-difluoropyridine-3-carboxylic acid) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:849937-91-3)4,6-difluoropyridine-3-carboxylic acid
A863832
99%/99%
1g/5g
274.0/957.0